Chromatographic Selectivity vs. EP Impurity B
In the USP compendial HPLC method for famotidine tablets, EP Impurity H (isothiourea impurity) is separated from the API and other specified impurities based on a distinct relative retention time and a defined relative response factor. Impurity H elutes at a specific RRT window distinct from Impurity B, and its response factor is critical for accurate quantitation [1]. In contrast, a regulatory filing describing a novel famotidine impurity reports an HPLC peak at 57 minutes with an RRT of 2.13, demonstrating that structurally distinct impurities (e.g., a benzaldehyde-derived adduct) exhibit dramatically different chromatographic behavior [2].
| Evidence Dimension | Relative retention time (RRT) in USP compendial HPLC method for famotidine tablets |
|---|---|
| Target Compound Data | EP Impurity H: RRT 0.8, RRF 1.0 (as listed in USP monograph impurity table) [1] |
| Comparator Or Baseline | EP Impurity B (dimer, C₁₆H₂₃N₁₁O₂S₅): RRT 0.7, RRF 0.5; EP Impurity C: RRT 0.8, RRF 0.5 [1] |
| Quantified Difference | Impurity H RRF (1.0) is 2× higher than Impurity B (0.5) and Impurity C (0.5); RRT (0.8) equals Impurity C but differs from Impurity B (0.7) [1] |
| Conditions | USP29-NF24 compendial HPLC method; reversed-phase; detection at 265 nm; column and mobile phase as specified in the monograph [1] |
Why This Matters
Even when two impurities share the same RRT (e.g., Impurity H and Impurity C both at 0.8), their response factors differ by a factor of 2 (1.0 vs. 0.5), meaning that substituting one reference standard for the other without the correct RRF will cause 100% error in quantitative impurity determination—a critical compliance risk in ANDA filings.
- [1] USP Monographs: Famotidine Tablets. Related Compounds—Impurity Table (Retention Time and Relative Response Factor). USP29-NF24. View Source
- [2] Gavis Pharmaceuticals. Impurity of Famotidine. US Patent Application 2016/0376245. HPLC chromatogram: peak at 57 min, RRT 2.13. View Source
